molecular formula C8H5FI2O2 B14221943 Methyl 3,4-diiodo-2-fluorobenzoate

Methyl 3,4-diiodo-2-fluorobenzoate

Cat. No.: B14221943
M. Wt: 405.93 g/mol
InChI Key: LRMJYEQLNHIRPG-UHFFFAOYSA-N
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Description

Methyl 3,4-diiodo-2-fluorobenzoate is an organic compound with the molecular formula C8H5FI2O2 and a molecular weight of 405.93 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with two iodine atoms and one fluorine atom

Preparation Methods

The synthesis of Methyl 3,4-diiodo-2-fluorobenzoate typically involves the iodination and fluorination of methyl benzoate derivatives. One common method includes the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 3,4-diiodo-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Reduction Reactions: The compound can be reduced to form diiodofluorobenzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl ester group can yield carboxylic acid derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Methyl 3,4-diiodo-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3,4-diiodo-2-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to the compound’s overall activity .

Comparison with Similar Compounds

Methyl 3,4-diiodo-2-fluorobenzoate can be compared with other halogenated benzoate derivatives, such as:

The uniqueness of this compound lies in the combination of iodine and fluorine substituents, which impart distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C8H5FI2O2

Molecular Weight

405.93 g/mol

IUPAC Name

methyl 2-fluoro-3,4-diiodobenzoate

InChI

InChI=1S/C8H5FI2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3

InChI Key

LRMJYEQLNHIRPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)I)I)F

Origin of Product

United States

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